

## Shizukanolide C: A Technical Overview of its Physicochemical Properties

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| Compound Name:       | Shizukanolide C |           |
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For Researchers, Scientists, and Drug Development Professionals

**Shizukanolide C**, a sesquiterpene lactone belonging to the lindenanolide subgroup, is a natural product isolated from plants of the Chloranthus genus. This technical guide provides a comprehensive overview of the known physical and chemical properties of **Shizukanolide C**, including its spectroscopic data and a foundational experimental protocol for its isolation.

### **Core Physicochemical Properties**

**Shizukanolide C** is characterized by the molecular formula C15H18O3 and a molecular weight of 246.3 g/mol . Its unique tricyclic structure forms the basis of its chemical identity and potential biological activity.

| Property          | Value       | Reference |
|-------------------|-------------|-----------|
| Molecular Formula | C15H18O3    |           |
| Molecular Weight  | 246.3 g/mol |           |
| CAS Number        | 78749-47-0  | _         |

At present, specific quantitative data for the melting point and optical rotation of **Shizukanolide C** are not extensively reported in readily available literature.



### **Spectroscopic Data**

The structural elucidation of **Shizukanolide C** has been primarily determined through nuclear magnetic resonance (NMR) spectroscopy.

### Carbon-13 NMR (13C-NMR) Spectroscopy

The <sup>13</sup>C-NMR spectrum of **Shizukanolide C** provides a detailed fingerprint of its carbon skeleton. The chemical shifts, as reported in a comparative study of lindenanolides, are presented below. These values are instrumental in confirming the presence and chemical environment of each carbon atom within the molecule.

| Carbon Atom | Chemical Shift (δ) in ppm |
|-------------|---------------------------|
| 1           | 38.2 (d)                  |
| 2           | 26.9 (t)                  |
| 3           | 33.1 (d)                  |
| 4           | 76.9 (d)                  |
| 5           | 53.0 (d)                  |
| 6           | 32.7 (t)                  |
| 7           | 134.7 (s)                 |
| 8           | 131.7 (s)                 |
| 9           | 80.8 (d)                  |
| 10          | 45.4 (s)                  |
| 11          | 170.5 (s)                 |
| 12          | 171.0 (s)                 |
| 13          | 8.6 (q)                   |
| 14          | 16.3 (q)                  |
| 15          | 21.3 (q)                  |



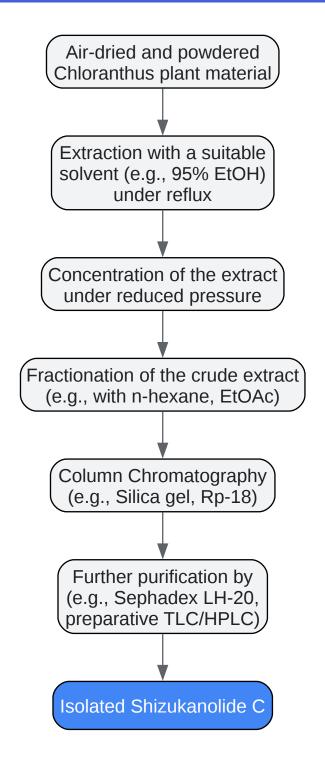
Data obtained from a study by Kawabata J, and Mizutani J. (1989).

Detailed <sup>1</sup>H-NMR, infrared (IR), and mass spectrometry (MS) data for **Shizukanolide C** are not as readily available in the surveyed literature. Further investigation into the primary isolation literature is required to obtain these specific spectral details.

# Experimental Protocols Isolation of Shizukanolides from Chloranthus spp.

The following is a generalized workflow for the isolation of shizukanolides, including **Shizukanolide C**, from plant material. This protocol is based on methodologies reported for the isolation of related compounds from the Chloranthus genus.





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Caption: Generalized workflow for the isolation of Shizukanolide C.

### **Biological Activity and Signaling Pathways**



While many compounds isolated from Chloranthus species have demonstrated a range of biological activities, including anti-inflammatory and cytotoxic effects, specific studies detailing the biological activity and associated signaling pathways of **Shizukanolide C** are limited in the currently reviewed literature. The structural similarities of **Shizukanolide C** to other bioactive lindenanolides suggest that it may possess interesting pharmacological properties, warranting further investigation.

For instance, Shizukaol D, a related compound isolated from Chloranthus japonicus, has been shown to inhibit AMPK-dependent lipid content in hepatic cells by inducing mitochondrial dysfunction. This provides a potential avenue for research into the metabolic effects of other shizukanolides like **Shizukanolide C**.



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Caption: Relationship between Shizukanolides, their source, and research needs.

This technical guide serves as a foundational resource on the physical and chemical properties of **Shizukanolide C**. The provided data, particularly the <sup>13</sup>C-NMR spectrum, offers a key reference for the identification and characterization of this compound. Further research is necessary to fully elucidate its complete physicochemical profile and to explore its potential therapeutic applications.

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